molecular formula C21H25N3O4 B3283187 N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide CAS No. 76264-60-3

N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide

Cat. No.: B3283187
CAS No.: 76264-60-3
M. Wt: 383.4 g/mol
InChI Key: VSPRQNHBTOQFMW-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide is a complex organic compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an amide linkage, aromatic rings, and hydroxyl groups, which contribute to its diverse reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective coupling reactions. The initial steps often involve the preparation of key intermediates, such as the protected amino acid derivatives, followed by their coupling under specific conditions to form the final amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized protocols that focus on high yield, cost-effectiveness, and scalability. This may include the use of automated synthesis equipment, continuous flow reactors, and the implementation of green chemistry principles to reduce waste and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide can undergo a variety of chemical reactions, including:

  • Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinone derivatives.

  • Reduction: The amide linkage can be reduced to amines under specific conditions.

  • Substitution: The aromatic rings can participate in electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.

  • Substitution: Electrophiles such as nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration and sulfonation reactions, respectively.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various aromatic substituted compounds, depending on the electrophile used.

Scientific Research Applications

Chemistry: This compound serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials science.

Biology: It can be used in biochemical studies to investigate protein-ligand interactions, enzyme activity, and as a probe for studying metabolic pathways.

Industry: In industrial applications, it may be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials, which require specific functional group arrangements.

Mechanism of Action

The mechanism by which N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules, where the compound can bind and modulate their activity. The specific pathways involved can vary depending on the biological context, but often involve key signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

  • N-[(2S)-1-[[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide

  • N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]phenylacetamide

Uniqueness: N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide is distinguished by its specific stereochemistry and functional group arrangement, which can result in unique reactivity and binding properties compared to its similar counterparts. This uniqueness can be harnessed in targeted applications where specific interactions or reactivities are required.

This article outlines the fundamental aspects of this compound, highlighting its synthetic routes, chemical behavior, applications, and unique features within the realm of organic chemistry and related disciplines.

Properties

IUPAC Name

N-[(2R)-1-[[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-13(2)18(19(22)26)24-21(28)17(12-14-8-10-16(25)11-9-14)23-20(27)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPRQNHBTOQFMW-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
Reactant of Route 5
N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
Reactant of Route 6
N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.